molecular formula C16H23IO3 B13949169 Carbonic acid, butyl 3-(p-iodophenyl)propyl ester CAS No. 60075-86-7

Carbonic acid, butyl 3-(p-iodophenyl)propyl ester

Katalognummer: B13949169
CAS-Nummer: 60075-86-7
Molekulargewicht: 390.26 g/mol
InChI-Schlüssel: QDGQMLCPXRONPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is a chemical compound with the molecular formula C16H23IO3 and a molecular weight of 390.26 g/mol . This compound is known for its unique structure, which includes a butyl ester group and an iodinated benzyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid butyl 2-(p-iodobenzyl)butyl ester typically involves the esterification of carbonic acid with butyl alcohol and 2-(p-iodobenzyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of carbonic acid butyl 2-(p-iodobenzyl)butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of carbonic acid butyl 2-(p-iodobenzyl)butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is unique due to the presence of the iodinated benzyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets .

Eigenschaften

CAS-Nummer

60075-86-7

Molekularformel

C16H23IO3

Molekulargewicht

390.26 g/mol

IUPAC-Name

butyl 2-[(4-iodophenyl)methyl]butyl carbonate

InChI

InChI=1S/C16H23IO3/c1-3-5-10-19-16(18)20-12-13(4-2)11-14-6-8-15(17)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3

InChI-Schlüssel

QDGQMLCPXRONPA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OCC(CC)CC1=CC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.